Sulfur tetrafluoride oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrafluoro(oxo)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F4OS/c1-6(2,3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGWRBKBGKTKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4OS, SOF4 | |
| Record name | sulfur tetrafluoride oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Thionyl tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thionyl_tetrafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160060 | |
| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-54-1 | |
| Record name | Sulfur fluoride oxide (SF4O), (SP-5-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur tetrafluoride oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Sulfur Tetrafluoride Oxide
Direct Fluorination Pathways
Direct fluorination represents a primary and historically significant approach to the synthesis of sulfur tetrafluoride oxide.
Reaction of Thionyl Fluoride (B91410) with Elemental Fluorine
The most established method for producing this compound is the direct reaction of thionyl fluoride (SOF₂) with elemental fluorine (F₂). This gas-phase reaction leads to the addition of two fluorine atoms across the sulfur-oxygen double bond.
The reaction between thionyl fluoride and fluorine gas is typically conducted at elevated temperatures, with some historical procedures specifying around 200°C. However, recent advancements have demonstrated that the reaction can proceed quantitatively at room temperature. fu-berlin.de In a notable large-scale synthesis, a 100 mmol batch of thionyl fluoride was reacted with a slight excess of fluorine gas (at a relative pressure of 1 bar) in a passivated stainless steel reactor. fu-berlin.de The mixture was shaken for three days at room temperature, resulting in a quantitative yield of this compound. fu-berlin.de The progress of the reaction can be monitored by the decrease in pressure within the reaction vessel. fu-berlin.de
Catalysts can also play a role in this synthesis. While early work by Moissan and Lebeau mentioned the use of silver fluoride and platinum as effective catalysts, modern procedures have shown that the reaction can proceed efficiently without a catalyst. A control experiment using a quartz reaction vessel confirmed that the passivated stainless steel of the reactor does not catalyze the reaction. fu-berlin.de
Table 1: Reaction Conditions for the Synthesis of SOF₄ from SOF₂ and F₂
| Parameter | Value | Reference |
| Reactants | Thionyl Fluoride (SOF₂), Elemental Fluorine (F₂) | fu-berlin.de |
| Temperature | Room Temperature to ~200°C | fu-berlin.de |
| Pressure | ~1 bar (relative) of F₂ | fu-berlin.de |
| Catalyst | None required for room temperature reaction; AgF, Pt have been used historically | fu-berlin.de |
| Reaction Time | 3 days (for room temperature, large-scale synthesis) | fu-berlin.de |
| Yield | Quantitative | fu-berlin.de |
The reaction of thionyl fluoride with elemental fluorine is believed to proceed via the direct addition of fluorine across the S=O bond. This process involves the cleavage of the F-F bond and the formation of two new S-F bonds, resulting in a change in the geometry around the sulfur atom from trigonal pyramidal in SOF₂ to trigonal bipyramidal in SOF₄. The strong oxidizing and fluorinating power of elemental fluorine drives this transformation.
Reaction Conditions and Optimization Parameters (e.g., temperature, pressure, catalysts)
Electrochemical Synthesis Strategies for this compound
Electrochemical methods provide an alternative route to this compound, often as part of a mixture of fluorinated products.
The electrolysis of a solution of sulfur dioxide (SO₂) in anhydrous hydrogen fluoride (HF) is a known electrochemical method for producing this compound. This process involves the anodic oxidation of SO₂ in the presence of fluoride ions, leading to the formation of various sulfur oxyfluoride species. Besides this compound, other products such as oxygen difluoride (OF₂) and sulfuryl fluoride (SO₂F₂) are also typically generated.
The key challenge in the electrochemical synthesis of this compound is achieving high selectivity and yield for the desired product. The distribution of products is highly dependent on the electrolysis conditions. Parameters that require careful optimization include:
Voltage and Current Density: These factors influence the electrochemical potential at the anode, which in turn determines which oxidation reactions are favored.
Electrolyte Composition: The concentration of SO₂ in the HF electrolyte affects the availability of the starting material at the electrode surface.
Electrode Material: The choice of anode material can significantly impact the reaction pathway and product distribution.
Further research is needed to refine these parameters to maximize the selective production of this compound while minimizing the formation of byproducts like OF₂ and SO₂F₂.
Electrolysis of Sulfur Dioxide Solutions in Hydrogen Fluoride
Oxidative Approaches from Lower Sulfur Fluorides
The most common preparative strategies for this compound involve the oxidation of sulfur tetrafluoride (SF₄). These methods leverage the ability of the sulfur atom in SF₄ to expand its coordination sphere and increase its oxidation state from +4 to +6.
The direct oxidation of sulfur tetrafluoride is a foundational method for synthesizing this compound. acs.org This process involves reacting SF₄ with various oxidizing agents. The reaction can be influenced by several factors, including temperature, pressure, and the presence of catalysts. For instance, a common laboratory approach involves reacting sulfur tetrafluoride with oxygen-containing precursors under inert conditions. The efficiency of this conversion is highly dependent on the chosen parameters.
Key reaction parameters include maintaining temperatures between 25–200°C to prevent decomposition and utilizing elevated SF₄ pressure (≥8 atm) to improve reaction efficiency, particularly in the absence of a catalyst. kyoto-u.ac.jp The introduction of anhydrous hydrogen fluoride (HF) can act as a catalyst, accelerating the fluorination process at lower pressures by stabilizing reactive intermediates. kyoto-u.ac.jp
SF₄ + [O] → SOF₄
| Parameter | Condition | Rationale | Source |
| Temperature | 25–200°C | To promote reaction while preventing thermal decomposition of the product. | |
| Pressure | ≥8 atm (uncatalyzed) | Enhances reaction rate and efficiency. | kyoto-u.ac.jp |
| Catalyst | Anhydrous HF | Accelerates fluorination at lower pressures (e.g., 1 atm SF₄). | kyoto-u.ac.jp |
The oxidation of sulfur tetrafluoride is not always a direct conversion and can proceed through intermediates, leading to the formation of various byproducts. A significant intermediate in some related reactions is thionyl fluoride (SOF₂). wikipedia.org The hydrolysis of SF₄, for example, proceeds via the intermediacy of thionyl fluoride. wikipedia.org
During the synthesis of this compound from SF₄, several byproducts can be formed depending on the reaction conditions and the presence of impurities like water or trace oxygen. researchgate.net Common impurities found in the SF₄ feedstock itself can include thionyl fluoride (SOF₂), sulfur monofluoride (S₂F₂), and sulfur difluoride (SF₂). google.com The reaction of SF₄ with moisture or oxygen can also yield sulfuryl fluoride (SO₂F₂) and hydrogen fluoride (HF). wikipedia.orgresearchgate.netorgsyn.org The presence of trace amounts of O₂ and H₂O can result in the formation of these byproducts; however, intentionally adding O₂ can significantly increase the yield of SOF₄ and SO₂F₂. researchgate.net
| Compound Name | Chemical Formula | Role/Origin | Source |
| Thionyl Fluoride | SOF₂ | Intermediate; Impurity in SF₄ feedstock. | wikipedia.orggoogle.com |
| Sulfuryl Fluoride | SO₂F₂ | Byproduct from oxidation/reaction with O₂. | researchgate.net |
| Hydrogen Fluoride | HF | Byproduct from reaction with moisture. | wikipedia.orgorgsyn.org |
| Sulfur Monofluoride | S₂F₂ | Impurity in SF₄ feedstock. | google.com |
| Sulfur Difluoride | SF₂ | Impurity in SF₄ feedstock. | google.com |
Oxidation of Sulfur Tetrafluoride
Purification Techniques for this compound
Post-synthesis, the crude this compound product typically contains unreacted starting materials and various byproducts. Therefore, purification is a critical step to obtain the high-purity compound required for subsequent applications. The most effective methods leverage differences in the physical properties, such as boiling points, of the components in the mixture.
Cryogenic distillation is a highly effective technique for purifying this compound. This method separates components of a gas mixture based on their differences in boiling points. nih.gov The process involves cooling the gas mixture to very low temperatures until it liquefies and then separating the components in a distillation column. nih.gov The more volatile components (those with lower boiling points) rise in the column, while the less volatile components (with higher boiling points) remain at the bottom. nih.gov
Given that this compound has a boiling point of -49°C, it can be effectively separated from common lower-boiling impurities like nitrogen and higher-boiling byproducts such as thionyl fluoride and sulfuryl fluoride. wikipedia.orgresearchgate.net This technique is particularly suitable for large-scale industrial purification.
| Compound | Chemical Formula | Boiling Point (°C) |
| This compound | SOF₄ | -49 |
| Sulfur Tetrafluoride | SF₄ | -38 |
| Thionyl Fluoride | SOF₂ | -43.8 |
| Sulfuryl Fluoride | SO₂F₂ | -55.2 |
| Nitrogen | N₂ | -195.8 |
| Oxygen | O₂ | -183 |
Note: Boiling points are approximate and can vary slightly with pressure.
Gas chromatography (GC) is another powerful technique recommended for the purification of this compound on a laboratory scale. This method separates chemical compounds based on their differential partitioning between a stationary phase (within a column) and a mobile phase (a carrier gas). nih.gov
In a typical setup for purifying sulfur compounds, an inert carrier gas like helium or nitrogen moves the gaseous mixture through a heated column containing the stationary phase. nih.gov Components of the mixture interact with the stationary phase to different extents, causing them to travel through the column at different speeds and elute at different times. This allows for their separation and collection. Specialized detectors, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can be used for the specific detection of sulfur-containing compounds with high sensitivity. nih.govgoogle.com By using a combination of columns and valve switching, the bulk of the product can be separated from trace impurities. chrom-china.com
| Component | Function | Example/Specification | Source |
| Carrier Gas | Mobile phase to transport sample | Helium, Nitrogen | nih.gov |
| Column | Stationary phase for separation | Dual Porapak Q, DB-1 capillary column | nih.govchrom-china.com |
| Detector | To identify and quantify eluted compounds | Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD) | nih.govgoogle.com |
Molecular Structure, Electronic Properties, and Spectroscopic Characterization of Sulfur Tetrafluoride Oxide
Advanced Spectroscopic Methods for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the detailed characterization of the molecular structure, bonding, and dynamic behavior of sulfur tetrafluoride oxide (SOF₄), also known as thionyl tetrafluoride. Methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide critical insights into the atomic arrangement and electronic properties of this hypervalent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the chemical environment of magnetically active nuclei within a molecule. For this compound, ¹⁹F NMR is particularly informative.
The ¹⁹F NMR spectrum of this compound is notable for its simplicity at room temperature. It displays only a single sharp signal, despite the molecule having a seesaw geometry with two distinct fluorine environments: two axial (Fₐₓ) and two equatorial (Fₑq). wikipedia.org This phenomenon is attributed to a rapid intramolecular exchange process known as pseudorotation, likely via the Berry mechanism. wikipedia.org This process leads to a rapid interchange between the axial and equatorial fluorine atoms on the NMR timescale, resulting in a time-averaged signal.
This dynamic behavior prevents the distinction of the separate axial and equatorial fluorine resonances at typical measurement temperatures. The observed chemical shift is therefore a weighted average of the shifts for the individual fluorine environments.
| Compound | Formula | Observed ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Spin System/Comments |
|---|---|---|---|
| Sulfur Hexafluoride | SF₆ | +57.42 | Single resonance due to high symmetry |
| Sulfur Tetrafluoride | SF₄ | Single resonance (exchange-averaged) | Rapid pseudorotation of axial and equatorial fluorines |
| This compound | SOF₄ | Single resonance (exchange-averaged) | Rapid pseudorotation of axial and equatorial fluorines |
While ¹⁹F NMR provides insight into the dynamic exchange processes, multi-nuclear NMR studies, potentially involving isotopes like ¹⁷O and ³³S, could offer deeper knowledge of the conformational and bonding characteristics of this compound. Although less common due to the low natural abundance and quadrupolar nature of these isotopes, such studies are powerful for analogous compounds. cdnsciencepub.comcdnsciencepub.comtandfonline.com
For instance, ¹⁷O NMR could provide direct information about the S=O bond by measuring the chemical shift and quadrupolar coupling constant of the oxygen atom. Similarly, ³³S NMR could probe the electronic environment at the central sulfur atom. These approaches, often complemented by computational chemistry, can help elucidate the nature of the hypervalent bonding and the electronic distribution within the SOF₄ molecule. In related sulfur-containing compounds, multinuclear NMR has been effectively used to characterize bonding and structure in solution. cdnsciencepub.comcdnsciencepub.com
Fluorine-19 NMR Chemical Shift Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, is fundamental to understanding the bonding and symmetry of this compound. By probing the molecule's vibrational modes, these methods allow for the assignment of specific bond stretches and deformations.
Raman spectroscopy is particularly effective for studying the vibrational modes of SOF₄. The molecule belongs to the C₂ᵥ point group, and its fundamental vibrations can be classified according to their symmetry species (A₁, A₂, B₁, B₂). Raman scattering experiments on gaseous, liquid, and solid SOF₄ have enabled the assignment of its characteristic vibrational frequencies. rsc.org The S=O stretching vibration is typically a strong and sharp band in the Raman spectrum, providing a clear marker for the thionyl group. The various S-F stretching and bending modes are also clearly resolved.
| Frequency (cm⁻¹) | Symmetry Assignment | Vibrational Mode Description |
|---|---|---|
| 1391 | A₁ | S=O stretch |
| 888 | A₁ | SF₂ (eq) symmetric stretch |
| 718 | B₁ | SF₂ (ax) asymmetric stretch |
| 537 | A₁ | SF₂ (ax) symmetric stretch |
| 404 | B₂ | SF₂ (eq) wag |
| 355 | A₁ | SF₂ (eq) scissors |
| 345 | B₁ | SF₂ (ax) rock |
| 275 | A₂ | Torsion |
Source: Adapted from vibrational analysis data. rsc.org
FTIR spectroscopy complements Raman spectroscopy by detecting vibrational modes that involve a change in the molecular dipole moment. For SOF₄, all vibrational modes (except the A₂ torsion) are infrared active. The FTIR spectrum of SOF₄ provides unambiguous identification of its key functional groups. The S=O stretching frequency is one of the most intense and characteristic absorptions. royalsocietypublishing.org The S-F stretching vibrations also give rise to strong bands in the spectrum. royalsocietypublishing.orgkyoto-u.ac.jp Analysis of the rotational-vibrational structure in high-resolution FTIR spectra can yield precise information on molecular geometry and bond lengths.
| Frequency (cm⁻¹) | Symmetry Assignment | Vibrational Mode Description |
|---|---|---|
| 1391 | A₁ | S=O stretch |
| 888 | A₁ | SF₂ (eq) symmetric stretch |
| 746 | B₂ | SF₂ (eq) asymmetric stretch |
| 718 | B₁ | SF₂ (ax) asymmetric stretch |
| 537 | A₁ | SF₂ (ax) symmetric stretch |
| 404 | B₂ | SF₂ (eq) wag |
| 355 | A₁ | SF₂ (eq) scissors |
| 345 | B₁ | SF₂ (ax) rock |
Source: Adapted from vibrational analysis data. rsc.orgroyalsocietypublishing.org
Raman Spectroscopy for Molecular Vibrations and Symmetry
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound (SOF₄), it serves as a crucial tool for confirming the identity and purity of the compound, as well as for detailed analysis of its isotopic composition and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. medistri.swiss This technique is particularly useful for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture based on their different affinities for the stationary phase within the column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. medistri.swiss
For this compound, GC-MS is instrumental in:
Purity Assessment: By separating SOF₄ from any impurities present, GC-MS can provide a quantitative measure of the compound's purity. researchgate.net The presence of other peaks in the chromatogram would indicate the presence of contaminants.
Identity Confirmation: The mass spectrum of SOF₄ serves as a chemical fingerprint. The molecular ion peak and the specific fragmentation pattern are characteristic of the molecule and can be used to confirm its identity by comparing the obtained spectrum with known data. medistri.swiss
While specific GC-MS studies focusing solely on the purity and identity confirmation of SOF₄ are not extensively detailed in the provided search results, the general applicability of the technique is well-established for a wide range of volatile compounds, including other sulfur-containing species. acs.orgcopernicus.org The principles of GC-MS make it an indispensable tool in the synthesis and handling of this compound to ensure the material's integrity.
High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. msu.edu This capability is particularly valuable for studying this compound due to the presence of multiple isotopes for both sulfur and oxygen.
Isotopic Analysis: Sulfur has four stable isotopes: ³²S (94.99%), ³³S (0.75%), ³⁴S (4.25%), and ³⁶S (0.01%). Oxygen also has three stable isotopes: ¹⁶O (99.76%), ¹⁷O (0.04%), and ¹⁸O (0.20%). HRMS can resolve the isotopic variants of the SOF₄ molecular ion, providing a characteristic isotopic pattern. The precise masses and relative abundances of these isotopic peaks can be compared with theoretical predictions to confirm the elemental composition of the molecule. msu.eduresearchgate.net The ability to accurately measure sulfur isotope ratios is particularly important in various fields of geochemistry and environmental science, and HRMS is a key technique for these measurements. vub.be
Fragment Analysis: Under the high-energy conditions within a mass spectrometer, the this compound molecule can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. HRMS allows for the determination of the exact elemental composition of each fragment ion. nih.gov For SOF₄, potential fragment ions could include SOF₃⁺, SOF₂⁺, SOF⁺, SF₃⁺, and others. By analyzing these fragments, researchers can gain insights into the bonding and structure of the parent molecule. msu.edu Automated tools have been developed to aid in the annotation of fragment formulas from HRMS data, which can be applied to unknown compounds. nih.gov
Photoelectron Spectroscopy (PE) for Ionization Energy Determinations
Photoelectron spectroscopy (PE) is an experimental technique used to measure the ionization energies of molecules. royalsocietypublishing.org In this method, a sample is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined, which correspond to the ionization energies. royalsocietypublishing.org
For this compound, PE spectroscopy provides valuable information about its electronic structure. The resulting photoelectron spectrum would show a series of bands, each corresponding to the removal of an electron from a specific molecular orbital. The positions of these bands give the vertical ionization energies. Fine structure within the bands, if resolved, can provide information about the vibrational frequencies of the resulting cation. royalsocietypublishing.org
While specific photoelectron spectra for SOF₄ were not found in the search results, studies on related sulfur-containing anions like SO₂⁻, S₃⁻, and S₂O⁻ demonstrate the utility of this technique in determining electron affinities and understanding the electronic structure of such species. acs.org The ionization energies of SOF₄ are important parameters for theoretical calculations and for understanding its chemical reactivity. Studies on similar molecules like sulfur dioxide (SO₂) have utilized photoelectron spectroscopy to investigate its electronic states and dissociation pathways upon photoionization. dntb.gov.ua
X-ray Diffraction Studies of this compound Adducts or Related Fluorinated Sulfur Compounds
X-ray diffraction is a primary method for determining the three-dimensional atomic structure of crystalline solids. While obtaining a single crystal of this compound itself under ambient conditions is challenging due to its low boiling point (-40.4 °C), structural information can be gleaned from X-ray diffraction studies of its solid adducts or related fluorinated sulfur compounds. lookchem.com
These studies provide insights into the geometry and bonding of the SOF₄ moiety when it interacts with other molecules. For instance, SOF₄ can act as a Lewis acid, forming adducts with Lewis bases. The crystal structure of such adducts would reveal the coordination geometry around the sulfur atom and the nature of the intermolecular interactions.
Research on the related compound, sulfur tetrafluoride (SF₄), has shown its ability to form a variety of adducts with Lewis bases and fluoride (B91410) ion acceptors. uleth.caresearchgate.net X-ray crystallographic studies of these SF₄ adducts have revealed diverse bonding arrangements, including ionic structures like [SF₃]⁺[MF₆]⁻ (where M is a metal) and complex structures involving fluorine bridging. researchgate.netle.ac.uk For example, adducts of SF₄ with nitrogen bases, when treated with hydrogen fluoride, have yielded salts whose crystal structures were determined by X-ray diffraction, showing intricate networks of SF₄ molecules interacting with fluoride ions and protonated bases. researchgate.net
Furthermore, the reaction of tungsten oxidetetrafluoride with sulfur tetrafluoride has been shown to produce [SF₃]⁺[W₂O₂F₉]⁻, and X-ray powder diffraction studies have been used to characterize this and other similar adducts. le.ac.uk These studies on related compounds provide a framework for understanding the potential solid-state structures and bonding that this compound might exhibit in its own adducts.
Theoretical and Computational Investigations of Structure and Bonding
Theoretical and computational methods are essential for complementing experimental data and providing a deeper understanding of the molecular structure, bonding, and properties of this compound that may be difficult to study experimentally.
Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT), G2 theory)
A variety of quantum chemical methods have been employed to investigate molecules like this compound. These methods aim to solve the Schrödinger equation to determine the electronic structure and properties of the molecule.
Density Functional Theory (DFT): Density functional theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry and materials science. wikipedia.orgresearchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. wikipedia.org The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. tandfonline.com
Numerous DFT functionals have been developed, ranging from local density approximation (LDA) and generalized gradient approximation (GGA) to hybrid and meta-GGA functionals. tandfonline.com DFT has been successfully used to calculate various molecular properties, including:
Molecular Geometries: Predicting bond lengths and angles.
Vibrational Frequencies: Simulating infrared and Raman spectra.
Thermochemical Properties: Calculating enthalpies of formation and reaction energies.
Electronic Properties: Determining dipole moments, polarizabilities, and ionization energies. acs.org
For this compound, DFT calculations can provide a detailed picture of its trigonal bipyramidal structure, the nature of its axial and equatorial S-F bonds, and the S=O double bond. DFT has been used to study the structures of adducts of the related SF₄ molecule. researchgate.net
Gaussian-n (Gn) Theories: The Gaussian-n (Gn) theories, such as G2 theory, are composite methods that aim to achieve high accuracy in calculating thermochemical data. These methods combine results from several high-level ab initio calculations with different basis sets and include empirical corrections to approximate the results of a very high-level calculation at a lower computational cost. G2 theory and its variants are known for their ability to predict properties like heats of formation, ionization potentials, and electron affinities with chemical accuracy (typically within 1-2 kcal/mol).
While specific G2 theory studies on SOF₄ were not found, the methodology is well-suited for accurately determining its fundamental thermochemical properties, which are crucial for understanding its stability and reactivity.
The table below summarizes some of the key computational methodologies and their applications in studying sulfur-containing compounds.
| Computational Method | Abbreviation | Primary Application | Key Strengths |
| Density Functional Theory | DFT | Geometry optimization, vibrational frequencies, electronic properties. | Good balance of accuracy and computational cost for a wide range of systems. wikipedia.org |
| Gaussian-2 Theory | G2 | High-accuracy thermochemistry (e.g., heats of formation, ionization energies). | Provides results close to experimental accuracy for small to medium-sized molecules. |
| Hartree-Fock Theory | HF | Initial guess for more advanced methods, qualitative molecular orbital analysis. | Computationally inexpensive, provides a basic description of the electronic structure. acs.org |
| Møller-Plesset Perturbation Theory | MP2 | Includes electron correlation effects for improved accuracy over HF. | A common starting point for correlated wavefunction methods. acs.org |
| Coupled Cluster Theory | CC | High-accuracy calculations of energies and properties. | Considered a "gold standard" for many applications, but computationally expensive. |
Geometry Optimization and Equilibrium Structures
Analysis of Electronic Structure and Bonding Nature
The electronic structure and the nature of the chemical bonds in this compound are elucidated through various quantum chemical approaches, providing insight into its reactivity.
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of this compound. Experimental techniques like He(I) and He(II) photoelectron spectroscopy, correlated with ab initio calculations, allow for the determination of ionization energies and the characterization of molecular orbitals. rsc.org
Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ntu.edu.iq A large gap implies high stability, whereas a small gap suggests higher reactivity.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density distribution (ρ) to define chemical bonds and atomic interactions. amercrystalassn.org This analysis is based on the topology of the electron density, where critical points in the density field reveal the nature of the bonding. amercrystalassn.orgmdpi.com A bond critical point (BCP) located between two atomic nuclei is indicative of a chemical bond. researchgate.net
For this compound, a QTAIM analysis would characterize the BCPs for the S=O, S-F(axial), and S-F(equatorial) bonds. The properties at these points, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. mdpi.com In related molecules like SF₄, QTAIM analysis has been used to characterize the nature of the sulfur-fluorine bonds and the influence of the sulfur lone pair. nih.govresearcher.life A similar analysis for SOF₄ would provide quantitative insight into the covalent and ionic character of its bonds, detailing the charge concentration in the bonding and non-bonding regions.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a useful tool for predicting its reactive behavior. uni-muenchen.dersc.org The MEP map illustrates regions of positive and negative electrostatic potential on a molecule's electron density surface. rsc.org
In this compound, the highly electronegative oxygen and fluorine atoms withdraw electron density from the central sulfur atom. Consequently, an MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the oxygen and fluorine atoms, indicating these are sites susceptible to electrophilic attack. rsc.orgresearchgate.net Conversely, a region of positive electrostatic potential (typically colored blue) would be located on the sulfur atom. researchgate.net This positive region, often referred to as a σ-hole, makes the sulfur atom an electrophilic center, prone to attack by nucleophiles. uni-muenchen.deresearchgate.net This electrostatic feature is fundamental to understanding the reactivity of SOF₄, including its behavior as a Lewis acid. gla.ac.uk
Reactivity Profiles and Reaction Mechanisms of Sulfur Tetrafluoride Oxide
Lewis Acidity and Basicity Manifestations
The sulfur atom in sulfur tetrafluoride oxide possesses a lone pair of electrons and is bonded to highly electronegative fluorine and oxygen atoms, which allows it to act as both an electron pair acceptor (Lewis acid) and, less commonly, an electron pair donor. Its most prominent reactions highlight its Lewis acidic character, where it interacts with a range of electron-donating species.
Unlike sulfur tetrafluoride (SF₄), which forms a wide array of stable, isolable adducts with Lewis bases, this compound (SOF₄) exhibits more complex reactivity. While it is presumed to be the initial step, the formation of simple adducts with oxygen and nitrogen bases is not as commonly observed. Instead, SOF₄ often undergoes further reactions, leading to more complex products. wikipedia.orgnih.gov
A significant area of its reactivity with nitrogen bases is in the field of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. In these reactions, SOF₄ serves as a key connective hub. nih.gov For instance, it reacts with primary amines not to form a simple adduct, but to yield tetrahedral iminosulfur oxydifluorides (R-N=SOF₂). nih.govfu-berlin.de This transformation highlights the role of SOF₄ in creating multidimensional molecular architectures and has been developed for biocompatible applications, including DNA and protein conjugation. wikipedia.org
Detailed structural and bonding characterization of simple, stable adducts between this compound and common oxygen or nitrogen Lewis bases is limited in the scientific literature. This is primarily because the interactions often lead to subsequent, more complex reactions rather than the isolation of a direct SOF₄ • Base adduct. The characterization efforts have instead focused on the resulting products, such as the iminosulfur oxydifluorides formed from reactions with primary amines. nih.gov
Quantitative thermodynamic and kinetic data for the initial adduct formation between this compound and Lewis bases are not extensively documented. The rapid progression to subsequent products complicates the study of the thermodynamics and kinetics of the initial Lewis acid-base interaction. nih.govnih.govrsc.org
This compound's interactions with both fluoride acceptors (Lewis acids) and fluoride donors (Lewis bases) are well-established, demonstrating its amphoteric chemical nature. wikipedia.org
When reacting with strong Lewis acids, which act as fluoride acceptors, this compound demonstrates its capacity to donate a fluoride ion. This results in the formation of the trifluorosulfoxonium cation, [SOF₃]⁺. wikipedia.org This reaction has been documented with powerful Lewis acids such as antimony pentafluoride (SbF₅) and arsenic pentafluoride (AsF₅). wikipedia.org
The resulting products are ionic salts, where the [SOF₃]⁺ cation is paired with the complex hexafluoride anion of the Lewis acid. rsc.orgresearchgate.net Spectroscopic studies have confirmed the ionic nature of these compounds, for example, [SOF₃]⁺[SbF₆]⁻, both in the solid state and in solution. rsc.org The vibrational spectrum of the [SOF₃]⁺ cation has been analyzed to understand its structure and bonding. rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 (Lewis Acid) | Product | Reference |
|---|---|---|---|
| SOF₄ | AsF₅ | [SOF₃]⁺[AsF₆]⁻ | wikipedia.org |
| SOF₄ | SbF₅ | [SOF₃]⁺[SbF₆]⁻ | wikipedia.org |
When this compound acts as a Lewis acid, it accepts a fluoride ion from a fluoride donor. This reaction generates the pentafluorooxosulfate anion, [OSF₅]⁻. fu-berlin.de For example, the reaction of this compound with silver(I) fluoride (AgF) in acetonitrile (B52724) produces the silver pentafluorooxosulfate salt, Ag[OSF₅]. fu-berlin.de From this silver salt, other ion-pairs with cations like tetramethylammonium (B1211777) or phosphonium (B103445) can be prepared through cation exchange reactions. fu-berlin.de The stability and binding properties of these [OSF₅]⁻ salts have been studied in various solvents using techniques such as ¹⁹F NMR spectroscopy. fu-berlin.de Theoretical studies have also been conducted, calculating the electron affinity of the related SOF₅ radical to be 5.14 eV. researchgate.net
Interactions with Fluoride Acceptors and Donors
Formation of Sulfoxonium Cations (e.g., [SOF3]+)
Hydrolytic Stability and Solvolysis Reactions
This compound reacts with water, undergoing hydrolysis to produce several fluorine-containing compounds. wikipedia.org The stability of the molecule is therefore highly dependent on the presence of moisture.
SOF₄ + H₂O → SO₂F₂ + 2HF wikipedia.org
In addition to these final products, sulfurofluoridic acid (HSO₃F), also known as fluorosulfonic acid, is generated during the hydrolysis process. wikipedia.org The formation of these corrosive and toxic products underscores the compound's reactivity towards aqueous media. wikipedia.org
Table 1: Products of this compound Hydrolysis
| Reactant | Condition | Products | Citation |
|---|
Theoretical studies have provided insight into the mechanism of SOF₄ hydrolysis. The process is understood to involve more than one water molecule in the rate-determining step. acs.org Ab initio molecular orbital calculations suggest that the hydrolysis is facilitated by the catalytic action of a second water molecule. wikipedia.org These studies indicate that two water molecules can form a hydrogen-bond network, which creates a low-energy transition state that facilitates proton transfer during the reaction. acs.orgrsc.orgnih.gov This catalytic pathway lowers the energy barrier for the addition of a water nucleophile to the sulfur center, leading to the formation of intermediates that ultimately decompose to the final products. wikipedia.org
Reaction Products of Hydrolysis (e.g., HF, HSO3F, SO2F2)
Oxidative and Reductive Chemistry
The sulfur atom in this compound is in the +6 oxidation state, making it susceptible to reduction. Conversely, its interaction with strong electron-withdrawing groups can lead to oxidative reactions.
In a notable reduction reaction, this compound reacts with mercury. This reaction selectively removes two fluoride atoms to produce thionyl fluoride (SOF₂) and mercurous fluoride (Hg₂F₂). wikipedia.org In this process, the oxidation state of sulfur is reduced from +6 in SOF₄ to +4 in SOF₂.
SOF₄ + 2Hg → SOF₂ + Hg₂F₂
Conversely, this compound can undergo oxidation-like reactions when treated with very strong Lewis acids, such as arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅). wikipedia.org These reactions result in the formation of the trifluorosulfoxonium cation, [SOF₃]⁺, and the corresponding hexafluorido-anion salts, [SOF₃]⁺[AsF₆]⁻ and [SOF₃]⁺[SbF₆]⁻. wikipedia.org While the formal oxidation state of sulfur remains +6, the molecule effectively loses electron density to the Lewis acid.
The synthesis of SOF₄ itself is often an oxidative process, such as the direct fluorination of thionyl fluoride (SOF₂) with fluorine gas or the oxidation of sulfur tetrafluoride (SF₄). acs.org
Participation in Fluorination Reactions
This compound is a key molecule in the field of modern fluorination chemistry, serving as a versatile hub for creating complex molecules.
Deoxofluorination reactions typically involve the replacement of oxygen atoms in organic molecules with fluorine. The primary reagent for this transformation is often sulfur tetrafluoride (SF₄), which converts carbonyl (C=O) groups into difluoromethylene (CF₂) groups and hydroxyl (–OH) groups into C-F bonds. acs.orgresearchgate.net In these reactions, which are central to the synthesis of many organofluorine compounds, thionyl fluoride (SOF₂) is the major sulfur-containing byproduct. kyoto-u.ac.jprsc.orgwikipedia.org
SF₄ + R-C(O)-R' → R-CF₂-R' + SOF₂
While SF₄ is the principal deoxofluorinating agent, this compound (SOF₄) can be formed as a byproduct during certain fluorination processes, particularly those involving the oxidation of SF₄. acs.org For instance, the deoxofluorination of graphite (B72142) oxide with SF₄ can lead to the introduction of both SF₄ and its oxidation byproduct, SOF₂, into the final product. rsc.orgkyoto-u.ac.jprsc.orgresearchgate.net Its direct application as a primary deoxofluorinating agent is not as well-documented as that of SF₄. acs.orgresearchgate.net
This compound has emerged as a crucial and versatile connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. wikipedia.orgnih.govresearchgate.net SuFEx is a new generation of click chemistry that relies on the reliable and selective reactions of S(VI)-F bonds. rsc.org SOF₄ is considered the first multidimensional SuFEx connector, capable of creating 3-dimensional linkages from its central sulfur atom. wikipedia.orgresearchgate.net
The process typically begins with the reaction of SOF₄ gas with a primary amine (R-NH₂) to form a tetrahedral iminosulfur oxydifluoride (R-N=SOF₂). nih.govgoogle.com These resulting compounds are stable yet contain two remaining "SuFExable" S-F bonds. researchgate.net
Table 2: Initial SuFEx Reaction with SOF₄
| Reactants | Product | Citation |
|---|
These pendant S-F bonds can undergo subsequent, sequential SuFEx reactions with a wide range of nucleophiles, including primary and secondary amines, phenols, and organolithium reagents. nih.govkyoto-u.ac.jp This allows for the modular and high-yielding construction of a diverse library of complex molecules with S-N, S-O, and S-C bonds projecting from the central sulfur(VI) hub. researchgate.net The development of biocompatible SuFEx transformations using the SOF₄-derived hub has extended its utility to biological applications, such as the modification of proteins and DNA under mild aqueous conditions. kyoto-u.ac.jp
Applications of Sulfur Tetrafluoride Oxide in Specialized Chemical Synthesis and Materials Science
Synthetic Utility in Highly Fluorinated Compound Preparation
The deoxofluorinating properties of sulfur tetrafluoride have been extensively used by organic chemists to selectively introduce fluorine atoms into specific substrates, with applications extending to industrial scales. researchgate.netrsc.org
Sulfur tetrafluoride is a versatile reagent for converting hydroxyl and carbonyl groups into C-F bonds. wikipedia.org The reaction has a broad scope, effectively fluorinating a wide range of carbonyl and hydroxy compounds. thieme-connect.de For instance, it can convert carboxylic acids (RCO₂H) and their derivatives into trifluoromethyl (RCF₃) compounds. wikipedia.org Similarly, aldehydes (RCHO) and ketones (R₂CO) are transformed into geminal difluorides (RCF₂H and R₂CF₂, respectively). wikipedia.orgthieme-connect.de The reaction with alcohols to form alkyl fluorides works most effectively with acidic alcohols. wikipedia.org
The process allows for the controlled introduction of fluorine, which is crucial for developing pharmaceuticals and specialty chemicals where fluorination can enhance biological activity and stability. nih.gov SF₄ is also effective in converting metal oxides into the corresponding metal fluorides. nih.govacs.org The reaction conditions, such as temperature and the use of catalysts like hydrogen fluoride (B91410) (HF), can be tuned to control the extent of fluorination. kyoto-u.ac.jpresearchgate.net For example, using HF as a catalyst allows reactions to proceed at lower pressures. wikipedia.orgkyoto-u.ac.jp
The utility of sulfur tetrafluoride extends to the synthesis of a wide array of organofluorine compounds. wikipedia.org Its reaction with various oxygen-containing functional groups provides access to compounds that are otherwise difficult to synthesize. researchgate.net Carboxylic acids, for example, are readily converted to trifluoromethyl derivatives. wikipedia.orgresearchgate.net This transformation is valuable in creating building blocks for medicinal chemistry and agrochemicals. researchgate.net
A key advantage of using SF₄ is its selectivity. For instance, in the synthesis of fluoro amino acids from their hydroxy-containing counterparts, SF₄ in a solution of hydrogen fluoride is effective. wikipedia.org The reaction of SF₄ with diols can proceed with stereochemical control, leading to specific isomers of difluorinated products. wikipedia.org While SF₄ is a powerful reagent, for many laboratory-scale fluorinations, the safer and more easily handled diethylaminosulfur trifluoride (DAST) is often used as an alternative, which itself is prepared from SF₄. wikipedia.orgwikipedia.org
| Starting Functional Group | Product Functional Group | General Reaction Equation | Reference |
|---|---|---|---|
| Carboxylic Acid | Trifluoromethyl | RCO₂H + 2 SF₄ → RCF₃ + 2 SOF₂ + HF | wikipedia.org |
| Aldehyde | Geminal Difluoride | RCHO + SF₄ → RCHF₂ + SOF₂ | wikipedia.org |
| Ketone | Geminal Difluoride | R₂CO + SF₄ → R₂CF₂ + SOF₂ | wikipedia.orgwikipedia.org |
| Alcohol | Alkyl Fluoride | ROH + SF₄ → RF + SOF₂ + HF | wikipedia.org |
| Sulfonic Acid | Sulfonyl Fluoride | RSO₃H + SF₄ → RSO₂F + SOF₂ + HF | wikipedia.org |
Controlled Introduction of Fluorine Atoms into Organic and Inorganic Substrates
Advanced Materials Functionalization
Sulfur tetrafluoride has emerged as a significant reagent for the surface modification and functionalization of advanced carbon-based materials, altering their properties for specific applications. researchgate.net
The deoxofluorination of graphite (B72142) oxide (GO) using sulfur tetrafluoride has been investigated as a method to introduce fluorine atoms into the carbon lattice. kyoto-u.ac.jpresearchgate.netrsc.org This reaction specifically targets the oxygen-containing functional groups on the GO surface, such as hydroxyl and carbonyl groups, replacing them with fluorine. kyoto-u.ac.jpresearchgate.net A notable advantage of using SF₄ over direct fluorination with elemental fluorine is its high reactivity with hydroxy groups while preserving the carbon skeleton of the material. kyoto-u.ac.jprsc.org
The reaction conditions significantly influence the degree of fluorination. Studies have shown that the reaction can be performed at temperatures below the decomposition temperature of GO (~200 °C). kyoto-u.ac.jpresearchgate.net At room temperature (25 °C), the reaction requires high pressures of SF₄ (≥ 8 atm) but can proceed at atmospheric pressure (1 atm) with the use of hydrogen fluoride (HF) as a catalyst. kyoto-u.ac.jprsc.org The degree of fluorination increases with higher temperatures and SF₄ pressures. kyoto-u.ac.jpresearchgate.net Research indicates that epoxy groups present on the graphite oxide are generally unreactive towards SF₄ under these conditions. kyoto-u.ac.jprsc.org
The deoxofluorination of graphite oxide with sulfur tetrafluoride results in the formation of graphite oxyfluoride. kyoto-u.ac.jprsc.orgresearchmap.jp This material incorporates fluorine atoms into the graphitic structure while some oxygen functionalities may remain, leading to a material with tailored surface chemistry and properties. The resulting fluorinated graphite oxide (FGO) is less hygroscopic than the original GO due to the hydrophobic nature of the introduced fluorine atoms. kyoto-u.ac.jprsc.org
Interestingly, despite the smaller atomic size of fluorine compared to the oxygen-containing functional groups it replaces, the interlayer separation in the resulting material increases after deoxofluorination. kyoto-u.ac.jprsc.org The process yields a material where the carbon skeleton is largely preserved, which is a significant advantage over more aggressive fluorination methods that can damage the graphitic structure. kyoto-u.ac.jp Byproducts of the reaction, such as unreacted SF₄ and thionyl fluoride (SOF₂), can be removed by washing the product with water. kyoto-u.ac.jprsc.org
| Reaction Temperature (°C) | SF₄ Pressure (atm) | Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| 25 | ≥ 8 | None | Reaction proceeds, replacing hydroxy and carbonyl groups with fluorine. | kyoto-u.ac.jprsc.org |
| 25 | 1 | HF | Catalytic effect of HF enables the reaction at lower pressure. | kyoto-u.ac.jprsc.org |
| Up to 150 | 1-5 | HF | The degree of fluorination (F/C molar ratio) increases with temperature and pressure. | kyoto-u.ac.jp |
| Below ~200 | Varied | None or HF | Formation of graphite oxyfluoride with preservation of the carbon skeleton. Epoxy groups are unreactive. | kyoto-u.ac.jpresearchgate.netrsc.org |
Advanced Analytical Methodologies for Detection and Characterization of Sulfur Tetrafluoride Oxide
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the separation and analysis of volatile sulfur compounds like sulfur tetrafluoride oxide. Gas chromatography, in particular, is well-suited for this purpose due to the gaseous nature of SOF₄ at standard conditions.
Gas chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For the analysis of sulfur compounds, the choice of detector is critical for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): While the FID is a universal detector for organic compounds, its sensitivity to this compound is limited. ujecology.com It operates by detecting ions formed during the combustion of the analyte in a hydrogen-air flame. nist.gov Although robust and less expensive, its lower selectivity for SOF₄ makes it less ideal for trace-level analysis in complex matrices. ujecology.com
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it particularly suitable for detecting halogenated compounds like this compound. ujecology.comresearchgate.net The high electronegativity of the fluorine atoms in SOF₄ allows for sensitive detection. nih.gov The ECD operates by measuring the decrease in a constant current caused by the capture of electrons by the analyte molecules. ujecology.com However, it can be susceptible to interference from other electronegative species present in the sample. ujecology.com
Thermal Conductivity Detector (TCD): The TCD is a universal detector that measures the difference in thermal conductivity between the carrier gas and the analyte. nist.gov While it can detect a wide range of compounds, including inorganic gases, its sensitivity is generally lower than that of FID and ECD. nist.govgcms.cz This makes it less suitable for trace analysis of SOF₄.
| Detector | Principle of Operation | Selectivity for SOF₄ | Sensitivity | Key Considerations |
| FID | Measures ionization current from combustion in a hydrogen flame. ujecology.comnist.gov | Low ujecology.com | 0.1 ppm gcms.cz | Robust, lower operational cost, but less sensitive to SOF₄. ujecology.com |
| ECD | Measures decrease in current due to electron capture by electronegative compounds. ujecology.com | High | 0.01 ppb gcms.cz | Highly sensitive to halogenated compounds, potential for interference. ujecology.com |
| TCD | Measures change in thermal conductivity of the carrier gas. nist.gov | Universal | Poor gcms.cz | Non-destructive, but low sensitivity. nist.govgcms.cz |
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of volatile and semi-volatile compounds. It combines the separation capabilities of GC with the highly sensitive and specific detection provided by MS. researchgate.netresearchgate.net This makes it an invaluable tool for the trace analysis of this compound. researchgate.netanalytice.comnih.gov
In GC-MS analysis, after the components of a sample are separated on the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification. For SOF₄, characteristic fragment ions such as SF₃⁺ (m/z 107) and FSO⁺ (m/z 83) can be monitored for selective detection and quantification.
The high sensitivity of GC-MS allows for the detection of SOF₄ at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, depending on the instrument and method parameters. nih.govresearchgate.netnih.gov A Chinese patent describes a GC-MS method for the synchronous detection of eight decomposition products of sulfur hexafluoride (SF₆), including SOF₄, using a CP-Sil 5 CB capillary column. google.com This highlights the capability of GC-MS for comprehensive analysis in complex gas mixtures.
| Parameter | Description |
| Principle | Separation by GC followed by ionization and mass analysis by MS. researchgate.netresearchgate.net |
| Ionization Method | Typically Electron Ionization (EI) for creating reproducible fragmentation patterns. |
| Key Fragments for SOF₄ | SF₃⁺ (m/z 107), FSO⁺ (m/z 83) |
| Sensitivity | Capable of trace analysis at ppb to ppt (B1677978) levels. nih.govresearchgate.netnih.gov |
| Applications | Environmental monitoring, analysis of SF₆ decomposition products. nih.govgoogle.com |
Gas Chromatography (GC) with Specialized Detectors (e.g., FID, ECD, TCD)
Spectroscopic Detection Methods for In Situ and Ex Situ Analysis
Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its molecular structure, bonding, and behavior in different environments. These methods can be applied both in situ (in the reaction or environmental medium) and ex situ (on isolated samples).
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are determined by its structure and bonding. These techniques are highly specific and can be used for both qualitative identification and quantitative analysis.
Infrared (IR) Spectroscopy: SOF₄ exhibits distinct absorption bands in the IR spectrum corresponding to its fundamental vibrational modes. These characteristic frequencies allow for its differentiation from related sulfur oxyfluorides like thionyl fluoride (B91410) (SOF₂) and sulfur hexafluoride (SF₆). High-resolution IR spectroscopy can be employed for the environmental monitoring of gaseous pollutants. mdpi.comaip.org For instance, non-dispersive infrared (NDIR) spectroscopy is a technique used for monitoring gases based on their characteristic mid-infrared absorption. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. It has been used to characterize SOF₄ and its reaction products. uleth.cauleth.ca For example, the formation of oxide fluoride salts from the reaction of sulfur tetrafluoride has been observed using Raman spectroscopy. uleth.cacollectionscanada.gc.ca The technique is valuable for analyzing reaction mixtures to identify intermediates and final products. uleth.cacore.ac.uk
| Technique | Principle | Application to SOF₄ | Key Findings |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation at specific vibrational frequencies. aip.org | Identification and quantification in gas phase and reaction mixtures. mdpi.com | Differentiates SOF₄ from SOF₂ and SF₆ based on unique vibrational bands. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. uleth.ca | Characterization of SOF₄ and its reaction products, analysis of reaction mixtures. uleth.cacore.ac.uk | Confirms the formation of oxide fluoride salts in reactions involving sulfur tetrafluoride. uleth.cacollectionscanada.gc.ca |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and monitoring chemical reactions in solution. For this compound, ¹⁹F NMR is particularly informative.
The ¹⁹F NMR spectrum of SOF₄ typically shows a single signal at room temperature. This is due to the rapid exchange of the axial and equatorial fluorine atoms on the NMR timescale, a process known as pseudorotation. wikipedia.org This dynamic behavior is a key characteristic of the molecule. NMR can be used to monitor the progress of reactions involving SOF₄ by observing the disappearance of the SOF₄ signal and the appearance of new signals corresponding to the products. uleth.caosf.io Benchtop NMR spectrometers are also being developed for real-time, non-invasive reaction monitoring. osf.io
X-ray based spectroscopic techniques provide information about the elemental composition and the chemical (oxidation) state of the atoms in a sample.
X-ray Absorption Spectroscopy (XAS): XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is sensitive to the oxidation state and coordination environment of the absorbing atom. nih.govkek.jp Sulfur K-edge XANES can be used to study the electronic structure of sulfur compounds. nih.govdiva-portal.org This technique can provide valuable information on the bonding within the SOF₄ molecule by probing the unoccupied electronic states. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons to determine the elemental composition and chemical states of the elements present in the top few nanometers of a material's surface. researchgate.net The S 2p and F 1s core-level spectra of SOF₄ would provide information on the oxidation state of sulfur and the chemical environment of the fluorine atoms. XPS is particularly useful for studying surface reactions and residues, for instance, in the context of plasma etching processes involving sulfur-fluorine compounds. aip.orgaip.org
| Technique | Principle | Information Gained for SOF₄ |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays as a function of energy, probing electronic transitions from core levels. nih.govkek.jp | Oxidation state of sulfur, coordination environment, electronic structure. nih.govresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of photoelectrons ejected by X-ray irradiation. researchgate.net | Elemental composition, chemical (oxidation) state of sulfur and fluorine atoms on surfaces. aip.orgaip.org |
Future Research Directions and Emerging Paradigms in Sulfur Tetrafluoride Oxide Chemistry
Development of Greener Synthetic Routes and Catalytic Processes
The traditional synthesis of sulfur tetrafluoride oxide involves the direct fluorination of thionyl fluoride (B91410) (SOF₂) with fluorine gas, a method that requires careful handling of highly reactive and hazardous materials. A significant area of future research will be the development of more environmentally friendly and safer synthetic pathways.
Modern trends in chemical synthesis emphasize the use of less toxic reagents, reduced energy consumption, and the minimization of waste products. royalsocietypublishing.org For this compound, this could involve exploring alternative fluorinating agents or developing catalytic systems that allow the reaction to proceed under milder conditions. For instance, the oxidation of sulfur tetrafluoride (SF₄) with oxygen in the presence of a nitrogen dioxide catalyst has been shown to produce SOF₄ in high yield. researchgate.net Further research into solid catalysts could enhance the ease of separation and recyclability, contributing to a greener process. rsc.org
The use of continuous-flow reactors is another promising avenue for the synthesis of SOF₄ and its derivatives. rsc.orgacs.org This technology can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate easier scale-up. patsnap.com
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
This compound's reactivity is characterized by its ability to act as both a Lewis acid and a Lewis base. This dual nature allows it to participate in a wide range of chemical reactions. Future research will likely uncover new reactivity patterns and unprecedented transformations.
Recent studies have demonstrated the utility of SOF₄ in deoxofluorination reactions, where it can replace oxygen atoms in organic molecules with fluorine. researchgate.netresearchgate.net This has significant implications for the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and materials science. wikipedia.org Investigating the substrate scope and mechanism of these reactions will be a key area of focus.
Furthermore, the reaction of SOF₄ with strong Lewis acids like arsenic pentafluoride and antimony pentafluoride leads to the formation of the trifluorosulfoxonium cation ([SOF₃]⁺). wikipedia.org The chemistry of this and related cations is still relatively unexplored and could lead to the development of new reagents and catalysts. The interaction of SOF₄ with various nucleophiles, particularly in the context of forming new sulfur-containing functional groups, also warrants further investigation. nih.gov
Advanced Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. researchgate.net For this compound, advanced computational modeling can provide deep insights into its structure, bonding, and reactivity.
Density Functional Theory (DFT) calculations have already been used to confirm the distorted trigonal bipyramidal geometry of SOF₄. These models can also be used to predict the outcomes of reactions, elucidate reaction mechanisms, and design new experiments. For example, Frontier Molecular Orbital (FMO) analysis can predict the sites of nucleophilic and electrophilic attack, guiding the development of new synthetic methodologies.
Future computational work could focus on:
Simulating reaction dynamics: To understand the intricate details of bond-breaking and bond-forming processes.
Developing more accurate theoretical models: To better predict spectroscopic properties and reaction energies.
Screening for new catalysts: By calculating the activation barriers for reactions with different potential catalysts.
This predictive power will accelerate the discovery of new reactions and applications for this compound.
Integration into Advanced Functional Materials Design and Fabrication
The unique properties of fluorine-containing compounds make them valuable components in advanced functional materials. This compound, as a source of both sulfur and fluorine, has the potential to be a key building block in the design and fabrication of new materials with tailored properties.
One area of interest is the use of SOF₄ to modify the surfaces of materials. For example, the deoxofluorination of graphite (B72142) oxide with sulfur tetrafluoride has been shown to produce graphite oxyfluoride, a material with altered hydrophobicity and interlayer spacing. researchgate.net Similar surface modifications using SOF₄ could be applied to other materials, such as activated carbon for use in energy storage devices like electric double-layer capacitors. researchgate.netresearchgate.net
The incorporation of SOF₄-derived functionalities into polymers could also lead to materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties. Future research will likely focus on developing controlled polymerization methods that can incorporate these functionalities in a precise manner.
Expanding the Scope of SuFEx Chemistry with this compound
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry platform that utilizes the reactivity of the S-F bond to create robust linkages between molecular building blocks. nih.govnih.gov this compound has emerged as a key player in this field, acting as a multidimensional connector. nih.gov
When SOF₄ reacts with a primary amine, it forms a tetrahedral iminosulfur oxydifluoride (R-N=SOF₂). nih.gov This product contains two reactive S-F bonds that can be further functionalized through sequential SuFEx reactions, allowing for the creation of three-dimensional molecular architectures from a single sulfur hub. wikipedia.orgnih.gov
Future research in this area will likely focus on:
Expanding the range of nucleophiles: To create a wider variety of molecular connections.
Developing new SuFEx catalysts: To improve reaction efficiency and selectivity. nih.gov
Applying SuFEx with SOF₄ to drug discovery and materials science: To rapidly synthesize libraries of complex molecules with diverse functionalities. chemrxiv.org
The development of SOF₄-gas-free precursors, such as silver pentafluorooxosulfate (AgOSF₅), will also be crucial for making this chemistry more accessible to a broader range of laboratories. chemrxiv.org
Q & A
Basic: What is the optimal methodology for synthesizing sulfur tetrafluoride oxide (SF₄O) in laboratory settings?
Answer:
SF₄O is synthesized via controlled fluorination reactions. A common approach involves reacting sulfur tetrafluoride (SF₄) with oxygen-containing precursors under inert conditions. Key parameters include:
- Temperature: Maintained between 25–200°C to prevent decomposition .
- Pressure: Elevated SF₄ pressure (≥8 atm) enhances reaction efficiency, especially without HF catalysis .
- Catalysts: Anhydrous HF accelerates fluorination at lower pressures (1 atm SF₄) by stabilizing reactive intermediates .
Post-synthesis, purification via cryogenic distillation or gas-phase chromatography is recommended. Structural validation should employ Raman spectroscopy (F–S–O stretching modes at ~350–450 cm⁻¹) and X-ray crystallography for solid-state analysis .
Basic: How do spectroscopic techniques differentiate SF₄O from related fluorinated sulfur oxides (e.g., SOF₂, SF₆)?
Answer:
- Infrared (IR) Spectroscopy: SF₄O exhibits distinct S=O stretching vibrations at ~1300–1400 cm⁻¹, absent in SF₆. SOF₂ shows lower-frequency S–O stretches (~1150 cm⁻¹) due to reduced electron withdrawal .
- NMR Spectroscopy: ¹⁹F NMR of SF₄O resolves two signals: axial fluorine atoms at ~50–60 ppm and equatorial at ~100–110 ppm (tetrahedral geometry). SF₆ displays a single peak due to symmetry .
- Mass Spectrometry: SF₄O fragments into SF₃⁺ (m/z 107) and FSO⁺ (m/z 83), unlike SF₆ (m/z 146 for SF₅⁺) .
Advanced: What mechanistic insights explain SF₄O’s role as a deoxofluorinating agent in graphene oxide (GO) functionalization?
Answer:
SF₄O replaces oxygen moieties (e.g., epoxides, hydroxyls) in GO via nucleophilic substitution. The mechanism involves:
Electrophilic Activation: SF₄O’s polar S=O bond facilitates attack by oxygen lone pairs on GO .
Fluorine Transfer: Cleavage of S–F bonds releases F⁻, substituting oxygen while forming Si–F or C–F bonds. HF catalysis lowers activation energy by protonating oxygen sites .
Byproduct Analysis: SO₂ and HF are detected via gas chromatography, confirming O–F exchange .
Contradictions arise when comparing SF₄O with SF₄: SF₄ requires harsher conditions (e.g., ≥200°C) for GO fluorination, suggesting SF₄O’s higher electrophilicity .
Advanced: How do thermodynamic properties (e.g., bond dissociation energies) influence SF₄O’s reactivity in high-energy reactions?
Answer:
- Bond Strength: S–F bonds in SF₄O (~90 kcal/mol) are weaker than S=O (~128 kcal/mol), favoring fluorine release over oxygen loss .
- Thermal Stability: SF₄O decomposes above 200°C into SF₄ and SO₂ (ΔH = +75 kJ/mol), limiting high-temperature applications .
- Comparative Reactivity: SF₄O outperforms SF₆ in fluorination due to lower S–F bond energy (SF₆: ~120 kcal/mol), but SF₆’s inertness makes it preferable for inert atmospheres .
Advanced: What contradictions exist in literature regarding SF₄O’s environmental impact as a greenhouse gas?
Answer:
- Global Warming Potential (GWP): SF₄O’s GWP is unquantified in IPCC reports, unlike SF₆ (GWP = 23,500 over 100 years). Estimates suggest SF₄O’s shorter atmospheric lifetime (<10 years) due to hydrolysis, reducing its impact .
- Hydrolysis Pathways: SF₄O reacts with water vapor to form SO₂ and HF, but conflicting studies report residual SF₄O in stratospheric samples, implying incomplete degradation .
Resolution: Controlled lab studies using isotope-labeled SF₄O (³⁴S) and FTIR monitoring are recommended to track degradation products .
Basic: What safety protocols are critical when handling SF₄O in laboratory experiments?
Answer:
- Containment: Use nickel-alloy reactors to resist HF byproducts. Conduct reactions in sealed systems with pressure relief valves .
- Personal Protective Equipment (PPE): Fluoropolymer-coated gloves, face shields, and HF-resistant aprons are mandatory. Emergency HF-neutralizing gels (e.g., calcium gluconate) must be accessible .
- Waste Management: Trap gaseous byproducts (SO₂, HF) in alkaline scrubbers. Solid residues require fluorination-neutralization before disposal .
Advanced: How can computational modeling (e.g., DFT) predict SF₄O’s behavior in novel reaction environments?
Answer:
- Geometric Optimization: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level confirms SF₄O’s trigonal bipyramidal geometry, with axial F atoms exhibiting higher electron density .
- Reactivity Simulations: Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack at sulfur, validated experimentally in GO fluorination .
- Kinetic Studies: Transition-state modeling of SF₄O + H₂O hydrolysis aligns with experimental activation energies (Eₐ ≈ 45 kJ/mol) .
Advanced: Why does SF₄O exhibit higher fluorination efficiency compared to IF₅ or F₂ mixtures in oxygenated substrates?
Answer:
- Electrophilicity: SF₄O’s S=O dipole enhances electrophilicity at sulfur, unlike IF₅’s iodine-centered reactivity, which is sterically hindered .
- Byproduct Inhibition: F₂ mixtures generate reactive intermediates (e.g., O₂F) that oxidize substrates, competing with fluorination. SF₄O minimizes oxidation via controlled F⁻ release .
- Catalytic Synergy: HF in SF₄O systems protonates oxygen sites, lowering transition-state energy, a feature absent in IF₅ reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
